molecular formula C34H44S4 B14386788 4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole CAS No. 88215-32-1

4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole

Cat. No.: B14386788
CAS No.: 88215-32-1
M. Wt: 581.0 g/mol
InChI Key: LDAWOEDKWZFBNL-UHFFFAOYSA-N
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Description

4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole typically involves multi-step organic reactions. The process begins with the preparation of the octylphenyl intermediates, followed by the formation of the dithiole rings. Common reagents used in these reactions include octylphenyl bromide, sodium sulfide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reagents and intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the dithiole rings into thiol groups.

    Substitution: The octylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole involves its interaction with molecular targets through its dithiole rings and octylphenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s ability to undergo redox reactions and form stable intermediates plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole stands out due to its combination of octylphenyl groups and dithiole rings, which confer unique chemical reactivity and potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

CAS No.

88215-32-1

Molecular Formula

C34H44S4

Molecular Weight

581.0 g/mol

IUPAC Name

4-(4-octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole

InChI

InChI=1S/C34H44S4/c1-3-5-7-9-11-13-15-27-17-21-29(22-18-27)31-25-35-33(37-31)34-36-26-32(38-34)30-23-19-28(20-24-30)16-14-12-10-8-6-4-2/h17-26H,3-16H2,1-2H3

InChI Key

LDAWOEDKWZFBNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=C(C=C4)CCCCCCCC)S2

Origin of Product

United States

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